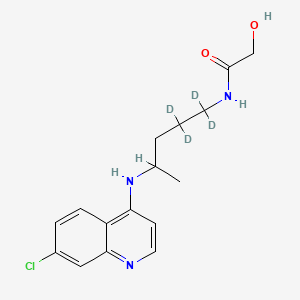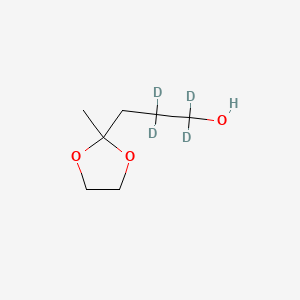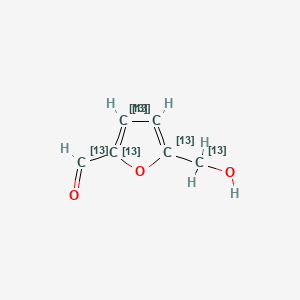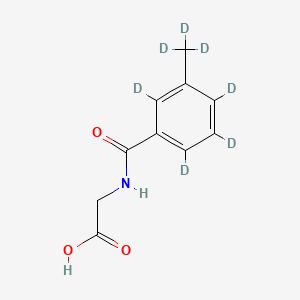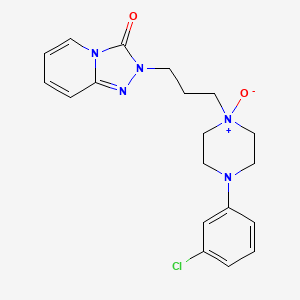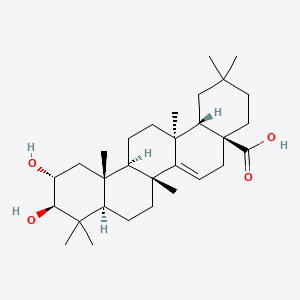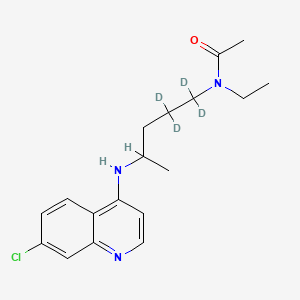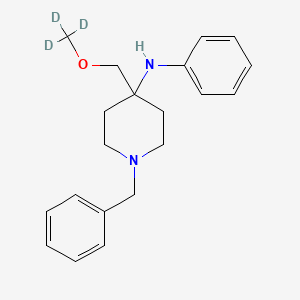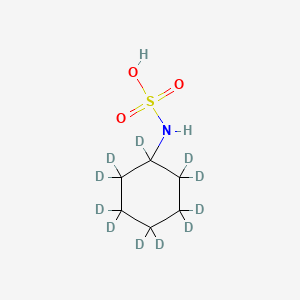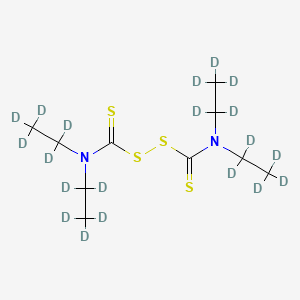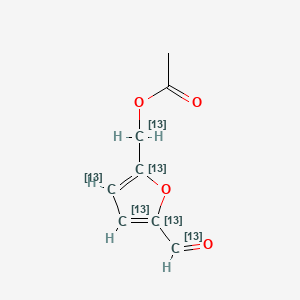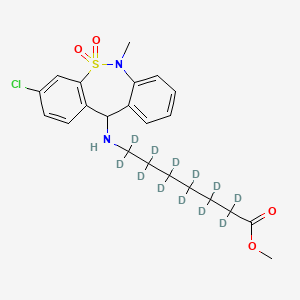
Flecainide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flecainide-d3 is a synthetic tricyclic antiarrhythmic drug that is used in the treatment of cardiac arrhythmias. It is a derivative of flecainide, which is a commonly used antiarrhythmic agent. Flecainide-d3 is a potent and selective inhibitor of the fast sodium channel and has been found to be effective in the treatment of a variety of cardiac arrhythmias. The aim of
Aplicaciones Científicas De Investigación
Cardiac Sodium Channel Inhibition : Flecainide is a potent inhibitor of the cardiac sodium channel (Nav1.5). Its inhibition is enhanced by depolarization, with the drug being trapped in the channel upon closing, causing a slow recovery of drug-modified channels. This mechanism is crucial in its role as an antiarrhythmic drug (Ramos & O'Leary, 2004).
Treatment of Ventricular Arrhythmias : It's primarily used for rhythm control in atrial fibrillation and treatment of idiopathic ventricular arrhythmias, especially in the absence of ischemic and structural heart disease. Recent studies show its effectiveness and safety in different structural heart diseases (Lavalle et al., 2021).
Characterization as an Oral Antiarrhythmic Drug : Flecainide shows potent local anesthetic effects, reducing the maximum rate of depolarization in cardiac muscle, without anti-sympathetic or calcium antagonism effects. It prolongs the action potential duration and has been shown to be effective against ventricular arrhythmias in animal models (Cowan & Williams, 1981).
Suppression of Premature Ventricular Contractions : Flecainide is effective in suppressing isolated premature ventricular contractions (PVCs) or nonsustained ventricular arrhythmia. However, it has a modest efficacy when electrophysiologic testing is used as an endpoint (Falk & Fogel, 1994).
Use in Catecholaminergic Polymorphic Ventricular Tachycardia : Flecainide has been evaluated for its efficacy and safety in addition to conventional drug therapy in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), showing significant reduction of exercise-induced ventricular arrhythmias (van der Werf et al., 2011).
Neurological Applications : Flecainide has shown potential in axonal protection in an experimental model of multiple sclerosis, indicating its possible role in neuroinflammatory disorders (Bechtold, Kapoor, & Smith, 2004).
Differential Sensitivity in Voltage-Gated Potassium Channels : Research on flecainide's interaction with voltage-gated potassium channels found that a single residue in the S6 transmembrane domain determines its differential sensitivity among these channels. This finding could impact the development of flecainide-based treatments for various cardiac conditions (Herrera et al., 2005).
Propiedades
IUPAC Name |
2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-JZLVSFENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675897 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flecainide-d3 | |
CAS RN |
127413-31-4 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

